(1S,2S)-ML-SI3: An In-Depth Technical Guide to its Mechanism of Action on TRPML1
(1S,2S)-ML-SI3: An In-Depth Technical Guide to its Mechanism of Action on TRPML1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of (1S,2S)-ML-SI3, a small molecule modulator of the Transient Receptor Potential Mucolipin 1 (TRPML1) ion channel. TRPML1 is a crucial lysosomal cation channel, and its dysfunction is implicated in various lysosomal storage diseases, making it a significant target for therapeutic development. This document details the molecular interactions, functional consequences, and downstream cellular effects of (1S,2S)-ML-SI3 on TRPML1, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Introduction to TRPML1
Transient Receptor Potential Mucolipin 1 (TRPML1) is a non-selective cation channel predominantly localized to the membranes of late endosomes and lysosomes. It plays a vital role in regulating lysosomal calcium homeostasis, which is essential for a myriad of cellular processes including vesicular trafficking, autophagy, and lysosomal exocytosis.[1][2] The channel's activity is modulated by the endogenous lipid agonist phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and the acidic pH of the lysosomal lumen.[1] Genetic mutations in the MCOLN1 gene, which encodes TRPML1, lead to the neurodegenerative lysosomal storage disorder Mucolipidosis Type IV.
(1S,2S)-ML-SI3: A Stereospecific Modulator of TRPML Channels
(1S,2S)-ML-SI3, also known as (+)-trans-ML-SI3, is a stereoisomer of the broader ML-SI3 compound.[3][4] It exhibits distinct and stereospecific effects on the TRPML channel family. While it acts as an activator for TRPML2 and TRPML3, its primary and most studied action on TRPML1 is that of a potent inhibitor.[3][4][5][6] The trans-isomer of ML-SI3 is demonstrably more active than the cis-isomer.[4][5] It is important to note that the (1R,2R)-enantiomer, or (-)-trans-ML-SI3, is an even more potent inhibitor of TRPML1.[5][7]
Mechanism of Action of (1S,2S)-ML-SI3 on TRPML1
Binding Site and Molecular Interaction
Cryo-electron microscopy (cryo-EM) studies have elucidated the precise binding location of ML-SI3 on the human TRPML1 channel. (1S,2S)-ML-SI3 binds to a hydrophobic cavity formed by the S5 and S6 transmembrane helices and the PH1 helical domain of one TRPML1 subunit, as well as the S6 helix of the adjacent subunit.[1][2][8][9] This binding site is notably the same as that of the synthetic TRPML1 agonist, ML-SA1.[1][2][8] This shared binding pocket is the basis for the competitive nature of their interaction.
Competitive Inhibition of Agonist-Induced Activation
(1S,2S)-ML-SI3 functions as a competitive antagonist against the synthetic agonist ML-SA1.[1][2][8] By occupying the same binding site, (1S,2S)-ML-SI3 prevents ML-SA1 from docking and inducing the conformational changes necessary for channel opening. This results in the blockade of ML-SA1-mediated TRPML1 activation and subsequent lysosomal calcium efflux.[1]
Independence from Endogenous PI(3,5)P₂ Activation
A critical aspect of (1S,2S)-ML-SI3's mechanism is its lack of effect on the activation of TRPML1 by its primary endogenous agonist, the lipid PI(3,5)P₂.[1][2][4][8] Electrophysiological studies have demonstrated that even in the presence of (1S,2S)-ML-SI3, PI(3,5)P₂ can still effectively activate the TRPML1 channel. This suggests that PI(3,5)P₂ and (1S,2S)-ML-SI3 modulate channel gating through distinct allosteric mechanisms.
Downstream Cellular Consequences
By inhibiting TRPML1-mediated calcium release from lysosomes, (1S,2S)-ML-SI3 can impact several downstream cellular pathways. The most prominent of these is the inhibition of autophagy, a fundamental cellular recycling process.[1][2][10] Specifically, it has been shown to block the increase in LC3-II and p62 levels induced by hypoxia/reoxygenation.[10]
Quantitative Data
The following tables summarize the key quantitative data for (1S,2S)-ML-SI3 and related compounds in their interaction with TRPML1.
| Compound | Action on TRPML1 | IC₅₀ (µM) | Reference(s) |
| (1S,2S)-ML-SI3 | Inhibitor | 5.9 | [3][4][5] |
| (1R,2R)-ML-SI3 | Inhibitor | 1.6 | [5][7] |
| ML-SI3 (cis/trans mix) | Inhibitor | 4.7 | [10][11] |
| Compound | Action on TRPML1 | EC₅₀ (µM) | pH | Reference(s) |
| ML-SA1 | Agonist | 9.7 | 4.6 | [1] |
| ML-SA1 | Agonist | 15.3 | 7.4 | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is crucial for directly measuring the ion channel activity of TRPML1 in response to various compounds.
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Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their robust growth and high transfection efficiency.[1]
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TRPML1 Expression: To facilitate measurements at the plasma membrane, a mutant form of TRPML1 with altered dileucine motifs (TRPML1-L/A or TRPML1-4A) is often transiently or stably expressed.[1][12] This mutation disrupts the lysosomal targeting signal, leading to increased channel expression on the cell surface. Expression can be induced, for example, by doxycycline.[12]
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Solutions:
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Extracellular Solution (pH 7.4): 140 mM NaCl, 5 mM KCl, 10 mM glucose, 20 mM HEPES, 1 mM MgCl₂, 1.5 mM CaCl₂, pH adjusted with NaOH.[1]
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Extracellular Solution (pH 4.6): 140 mM sodium gluconate, 5 mM KCl, 10 mM glucose, 10 mM HEPES, 10 mM MES, 1 mM MgCl₂, 1.5 mM CaCl₂, pH adjusted with HCl.[1]
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Intracellular (Pipette) Solution: 120 mM cesium methanesulfonate, 4 mM NaCl, 10 mM EGTA, 2 mM MgCl₂, 20 mM HEPES, 2 mM Tris-ATP, pH 7.2 with CsOH.[1]
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-
Recording Protocol:
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Obtain a whole-cell patch-clamp configuration.
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Apply a voltage ramp protocol (e.g., -150 mV to +50 mV) to measure current-voltage relationships.[1]
-
Alternatively, use a step pulse protocol (e.g., holding potential of 0 mV, stepping to -80 mV to measure inward current, followed by a step to +20 mV for inactivation).[1]
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Establish a baseline current in the extracellular solution.
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Perfuse the cells with the extracellular solution containing the test compound (e.g., ML-SA1, (1S,2S)-ML-SI3) at various concentrations.
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Record the changes in current amplitude to determine the inhibitory or activatory effects.
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Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in resolving the high-resolution structure of TRPML1 in complex with its modulators.
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Protein Expression and Purification: Human TRPML1 is typically overexpressed in mammalian cells and purified using affinity chromatography.
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Sample Preparation: The purified TRPML1 is reconstituted into a lipid environment, such as nanodiscs, to maintain its native conformation.[1] The ligand of interest, (1S,2S)-ML-SI3, is added in excess.
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Vitrification: The protein-ligand complex is applied to EM grids and rapidly frozen in liquid ethane to create a thin layer of vitreous ice.
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Data Collection and Processing: The grids are imaged in a transmission electron microscope. A large number of particle images are collected and processed using specialized software to reconstruct a 3D map of the protein structure.[1]
Lysosomal Calcium Imaging
This method allows for the measurement of changes in lysosomal calcium concentration in live cells.
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Calcium Indicator: A genetically encoded calcium indicator, such as GCaMP3, can be targeted to the lysosome by fusing it to the N-terminus of TRPML1 (GCaMP3-ML1).[13][14] Alternatively, chemical calcium dyes can be loaded into the cells.
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Cell Culture and Transfection: Cells are cultured on glass-bottom dishes suitable for microscopy and transfected with the GCaMP3-ML1 construct.
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Imaging: Live-cell imaging is performed using a confocal or fluorescence microscope.
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Experimental Procedure:
-
Establish a baseline fluorescence of the lysosomally-targeted calcium indicator.
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Add a TRPML1 agonist (e.g., ML-SA1) to induce lysosomal calcium release, which will be detected as an increase in fluorescence.[13]
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To test for inhibition, pre-incubate the cells with (1S,2S)-ML-SI3 before adding the agonist. A reduction in the fluorescence signal upon agonist addition indicates inhibition of TRPML1.[15]
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Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Development of TRPML1-4A assays [metrionbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1 - PMC [pmc.ncbi.nlm.nih.gov]
